molecular formula C14H9Br2NOS B12612594 6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione CAS No. 647849-51-2

6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione

Cat. No.: B12612594
CAS No.: 647849-51-2
M. Wt: 399.1 g/mol
InChI Key: UJQVNMFPKWMSIO-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of bromine atoms at the 6 and 8 positions, a phenyl group at the 3 position, and a thione group at the 2 position of the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the condensation of an aromatic amine, a phenol, and formaldehyde to form the benzoxazine ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

    Bromination: The benzoxazine ring is then brominated at the 6 and 8 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Thionation: The final step involves the introduction of the thione group at the 2 position. This can be achieved by reacting the brominated benzoxazine with a sulfur-containing reagent such as thiourea or Lawesson’s reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 6 and 8 positions can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to a thiol under appropriate conditions.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine, catalysts such as iron(III) bromide.

    Thionation: Thiourea, Lawesson’s reagent.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Substitution Products: Compounds with various functional groups replacing the bromine atoms.

    Oxidation Products: Sulfoxides and sulfones.

    Cyclization Products: Complex heterocyclic compounds.

Scientific Research Applications

6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique chemical structure and reactivity.

    Materials Science: The compound is used in the development of high-performance polymers and resins, particularly in the production of polybenzoxazines, which are known for their thermal stability and mechanical strength.

    Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and materials, including adhesives, coatings, and composites.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-3-phenyl-2H-1,3-benzoxazine: Lacks the bromine and thione groups, resulting in different chemical properties and applications.

    6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzothiazine:

    3,4-Dihydro-2H-1,3-benzothiazine-2-thione: Similar structure but lacks the bromine atoms, affecting its chemical behavior and applications.

Uniqueness

6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione is unique due to the presence of both bromine and thione groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.

Biological Activity

6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, anticancer, and anti-inflammatory properties. The synthesis methods and structure-activity relationships (SAR) will also be discussed.

Chemical Structure and Properties

The molecular formula of this compound is C14H10Br2NOSC_{14}H_{10}Br_2NOS. The presence of bromine atoms in the structure is significant as halogenated compounds often exhibit enhanced biological activity due to their electronic properties.

Antifungal Activity

Research has indicated that derivatives of benzoxazines exhibit notable antifungal properties. A study synthesized various 3-phenyl benzoxazine derivatives and evaluated their antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. The results suggested that increasing electron-withdrawing groups on the phenyl ring enhanced antifungal effectiveness due to improved lipophilicity and interaction with fungal cell membranes .

Table 1: Antifungal Activity of Benzoxazine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
6,8-Dibromo derivativeCandida albicans32 µg/mL
6-Bromo derivativeAspergillus fumigatus16 µg/mL
Non-brominated controlTrichophyton mentagrophytes128 µg/mL

Antibacterial Activity

Benzoxazine derivatives have also been reported to possess antibacterial properties. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of DNA replication. A comparative study highlighted that the dibrominated variants showed a broader spectrum of activity against Gram-positive and Gram-negative bacteria compared to their non-brominated counterparts .

Table 2: Antibacterial Activity

CompoundBacterial StrainZone of Inhibition (mm)
6,8-Dibromo derivativeStaphylococcus aureus20
6-Bromo derivativeEscherichia coli15
Non-brominated controlPseudomonas aeruginosa10

Anticancer Activity

The anticancer potential of benzoxazines has been explored in various studies. The compound has shown cytotoxic effects against several cancer cell lines. For instance, in vitro studies demonstrated that 6,8-dibromo derivatives inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis through the activation of caspase pathways .

Case Study: Cytotoxicity in Cancer Cell Lines
A particular study evaluated the cytotoxic effects of various benzoxazine derivatives on MCF-7 cells. The findings revealed that compounds with bromine substitutions significantly reduced cell viability at concentrations as low as 10 µM.

Anti-inflammatory Activity

Benzoxazines have also been documented for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity may be attributed to the modulation of signaling pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence and position of substituents on the benzoxazine ring significantly influence biological activities. For instance:

  • Bromine Substitution : Enhances lipophilicity and biological activity.
  • Electron-Withdrawing Groups : Increase interaction with biological targets leading to improved efficacy.

Properties

CAS No.

647849-51-2

Molecular Formula

C14H9Br2NOS

Molecular Weight

399.1 g/mol

IUPAC Name

6,8-dibromo-3-phenyl-4H-1,3-benzoxazine-2-thione

InChI

InChI=1S/C14H9Br2NOS/c15-10-6-9-8-17(11-4-2-1-3-5-11)14(19)18-13(9)12(16)7-10/h1-7H,8H2

InChI Key

UJQVNMFPKWMSIO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)Br)OC(=S)N1C3=CC=CC=C3

Origin of Product

United States

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